Proxodolol

Übersicht

Beschreibung

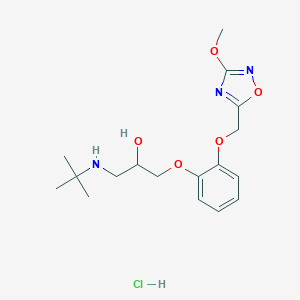

Proxodolol is a small molecule drug that functions as a nonselective beta-adrenergic receptor antagonist with additional alpha-adrenergic receptor blocking properties . It is primarily used for the treatment of cardiovascular diseases such as hypertension and angina pectoris, as well as eye diseases like glaucoma . The molecular formula of this compound is C17H26ClN3O4 .

Wissenschaftliche Forschungsanwendungen

Proxodolol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es Beta-adrenerge und Alpha-adrenerge Rezeptoren blockiert . Diese doppelte antagonistische Wirkung führt zu Vasodilatation, reduzierter Herzfrequenz und niedrigerem Blutdruck. Zu den molekularen Zielstrukturen gehören Beta-1-, Beta-2- und Alpha-1-adrenerge Rezeptoren. Die an seinem Wirkmechanismus beteiligten Wege umfassen die Hemmung der Produktion von zyklischem Adenosinmonophosphat (cAMP) und die Modulation des Stickstoffmonoxid-Stoffwechsels .

Ähnliche Verbindungen:

Propranolol: Ein nicht-selektiver Beta-adrenerger Rezeptor-Antagonist, der bei Bluthochdruck und Angina pectoris eingesetzt wird.

Einzigartigkeit von this compound: This compound ist aufgrund seiner kombinierten Beta-adrenergen und Alpha-adrenergen Rezeptor-antagonistischen Eigenschaften einzigartig, die im Vergleich zu Verbindungen, die nur auf Beta-adrenerge Rezeptoren abzielen, eine breitere therapeutische Wirkung bieten . Diese doppelte Wirkung macht this compound besonders effektiv bei der Behandlung von Erkrankungen wie Bluthochdruck und Glaukom, bei denen sowohl die Modulation von Beta- als auch Alpha-Rezeptoren von Vorteil ist .

Wirkmechanismus

Target of Action

Proxodolol primarily targets α-adrenergic receptors and β-adrenoceptors . These receptors play a crucial role in the regulation of cardiovascular functions, including heart rate and blood pressure.

Biochemical Pathways

This can lead to downstream effects such as reduced heart rate and blood pressure .

Pharmacokinetics

This compound exhibits interesting pharmacokinetic properties. After administration, it rapidly penetrates into the aqueous humor of the eye and remains there for up to 120 minutes . A study on rabbits showed that this compound could be detected in blood serum using reversed-phase high-performance liquid chromatography .

Result of Action

The blockade of α-adrenergic and β-adrenoceptors by this compound leads to a reduction in heart rate and blood pressure . This makes it potentially useful in the treatment of cardiovascular diseases such as hypertension and angina pectoris . In a study, this compound demonstrated clinical improvement in congestive heart failure (CHF) patients, with a 14% increase in left ventricular ejection fraction (LVEF) according to echocardiography data .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Proxodolol kann durch einen mehrstufigen Prozess synthetisiert werden . Die Synthese beginnt mit der Monoalkylierung von Brenzkatechin unter Verwendung von Chloressigsäure zur Herstellung von 2-Hydroxyphenoxyessigsäure. Dieser Zwischenstoff wird dann durch Erhitzen zu 1,4-Benzodioxan-2-on cyclisiert. Der nächste Schritt beinhaltet die Kondensation von 1,4-Benzodioxan-2-on mit Acetamidoxim, wodurch 2-Methyl-5-(2-hydroxyphenoxymethyl)-1,2,4-oxadiazol entsteht. Diese Verbindung wird anschließend mit Epichlorhydrin alkyliert, um den entsprechenden Diether zu erhalten, der glatt mit tert-Butylamin reagiert. Schließlich wird das Amin durch Reaktion mit Salzsäure in seine Hydrochloridform überführt .

Industrielle Herstellungsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird jedoch für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Hochleistungsreaktoren und Reinigungssystemen, um die gleichbleibende Qualität und Ausbeute des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Proxodolol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring und am Oxadiazol-Rest.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Für Substitutionsreaktionen können verschiedene Halogenierungsmittel und Nukleophile eingesetzt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So können beispielsweise bei der Oxidation Oxide entstehen, während durch die Reduktion Alkohole oder Amine gebildet werden können .

Vergleich Mit ähnlichen Verbindungen

Propranolol: A nonselective beta-adrenergic receptor antagonist used for hypertension and angina.

Timolol: Another nonselective beta-adrenergic receptor antagonist used for glaucoma and hypertension.

Uniqueness of this compound: this compound is unique due to its combined beta-adrenergic and alpha-adrenergic receptor antagonistic properties, which provide a broader therapeutic effect compared to compounds that only target beta-adrenergic receptors . This dual action makes this compound particularly effective in treating conditions like hypertension and glaucoma, where both beta and alpha receptor modulation is beneficial .

Biologische Aktivität

Proxodolol is a non-selective beta-adrenergic antagonist with alpha-1 blocking properties, primarily used in the treatment of hypertension and congestive heart failure (CHF). This article explores the biological activity of this compound, summarizing its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

This compound operates by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and myocardial contractility. Its alpha-1 blocking activity contributes to vasodilation, enhancing blood flow and reducing blood pressure. This dual action is particularly beneficial in managing conditions such as hypertension and CHF.

Pharmacological Effects

- Blood Pressure Reduction : this compound has demonstrated significant efficacy in lowering blood pressure. In a clinical trial involving 60 patients with essential hypertension, this compound (120 mg) was found to be as effective as carvedilol (25 mg) in reducing blood pressure levels over an 89-day period .

- Improvement in Heart Function : In patients with CHF, this compound treatment resulted in a 14% increase in left ventricular ejection fraction (LVEF), indicating improved myocardial contractile function . This effect is attributed to its influence on nitric oxide metabolism, which plays a crucial role in cardiovascular health .

- Intraocular Pressure Reduction : this compound has been studied for its ophthalmic applications, particularly in reducing intraocular pressure. A study comparing this compound with timolol showed that this compound effectively decreased the rate of aqueous humor inflow, contributing to lower intraocular pressure .

Efficacy in Hypertension

A randomized controlled trial evaluated the effectiveness of this compound against carvedilol in patients diagnosed with essential hypertension. The results indicated comparable efficacy between the two medications, supporting the use of this compound as a viable alternative for hypertension management .

Impact on Chronic Heart Failure

In a separate study involving patients with ischemic heart disease and chronic heart failure, this compound was associated with significant clinical improvements. Patients exhibited reduced symptoms of CHF and enhanced cardiac function after treatment with this compound for 28 days .

Safety Profile

The safety profile of this compound has been assessed in various studies. Side effects were noted in approximately 26.7% of patients, leading to discontinuation in 6.7% of cases . Common adverse effects include fatigue, dizziness, and bradycardia, which are typical for beta-blockers.

Comparative Efficacy Table

| Drug | Indication | Dosage | Efficacy | Side Effects |

|---|---|---|---|---|

| This compound | Hypertension | 120 mg | Comparable to carvedilol | Fatigue, dizziness |

| Carvedilol | Hypertension | 25 mg | Effective | Fatigue, hypotension |

| Timolol | Intraocular pressure | Varies | Effective at reducing IOP | Eye discomfort |

Eigenschaften

IUPAC Name |

1-(tert-butylamino)-3-[2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5.ClH/c1-17(2,3)18-9-12(21)10-23-13-7-5-6-8-14(13)24-11-15-19-16(22-4)20-25-15;/h5-8,12,18,21H,9-11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEOUWNTUSFDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935921 | |

| Record name | 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158446-41-4 | |

| Record name | Proxodolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158446414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLEPRODOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87016Q25GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.